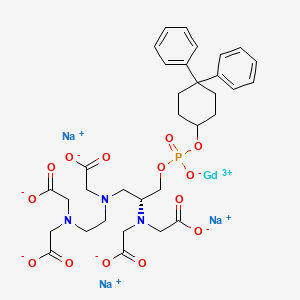

Gadofosveset Trisodium

Description

Properties

Molecular Formula |

C33H38GdN3Na3O14P |

|---|---|

Molecular Weight |

957.9 g/mol |

IUPAC Name |

trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+) |

InChI |

InChI=1S/C33H44N3O14P.Gd.3Na/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;/q;+3;3*+1/p-6/t26-;;;;/m1..../s1 |

InChI Key |

XGOSYNSWSRUASG-SSMZTGFVSA-H |

SMILES |

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |

Isomeric SMILES |

C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |

Canonical SMILES |

C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Gadofosveset Trisodium as a Blood Pool Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gadofosveset trisodium, formerly marketed as Ablavar® and Vasovist®, is a gadolinium-based contrast agent (GBCA) designed for magnetic resonance angiography (MRA). Its function as a blood pool agent is predicated on its unique ability to reversibly bind to endogenous human serum albumin (HSA). This interaction significantly alters the pharmacokinetic and relaxivity properties of the gadolinium chelate, leading to prolonged intravascular retention and enhanced T1 relaxivity. These characteristics enable high-resolution, steady-state imaging of the vasculature. This guide provides a comprehensive technical overview of the core mechanism of action of gadofosveset trisodium, including its molecular interactions, quantitative parameters, and the experimental methodologies used for their determination.

Core Mechanism of Action: Reversible Binding to Human Serum albumin

The primary mechanism that defines gadofosveset trisodium as a blood pool agent is its reversible, non-covalent binding to human serum albumin (HSA).[1][2][3] Gadofosveset consists of a stable gadolinium-diethylenetriaminepentaacetic acid (Gd-DTPA) chelate core, which is modified with a diphenylcyclohexylphosphate group.[1][2] This lipophilic moiety is responsible for the interaction with HSA.[1][2]

Upon intravenous administration, gadofosveset rapidly partitions into the blood plasma where it encounters HSA. The binding to albumin has two profound consequences:

-

Prolonged Intravascular Residence Time: The formation of the gadofosveset-HSA complex results in a substantial increase in the molecular size of the agent (from approximately 0.98 kDa to over 66 kDa).[2] This larger complex is restricted from extravasating into the interstitial space, effectively confining the contrast agent to the intravascular compartment for an extended period.[2][3] This prolonged vascular residence time is the hallmark of a blood pool agent.

-

Enhanced T1 Relaxivity: The binding to the large, slowly tumbling HSA molecule dramatically slows the rotational motion (increases the rotational correlation time) of the gadolinium chelate.[2][3] This altered motion leads to a more efficient energy transfer between the gadolinium ion's unpaired electrons and the surrounding water protons. The result is a significant increase in the longitudinal relaxivity (r1), which is the measure of a contrast agent's ability to shorten the T1 relaxation time of water.[2][3] This enhanced relaxivity translates to a brighter signal on T1-weighted MR images, improving the contrast between blood vessels and adjacent tissues.

dot

Caption: Reversible binding of Gadofosveset to HSA and its effects.

Quantitative Data

The following tables summarize the key quantitative parameters that characterize the performance of gadofosveset trisodium as a blood pool agent.

Table 1: Human Serum Albumin Binding Properties

| Parameter | Value | Reference(s) |

| Plasma Protein Binding | 80% to 87% | [4] |

| Binding Affinity (Kd) | Not explicitly reported in reviewed literature | - |

Table 2: Pharmacokinetic Parameters of Gadofosveset Trisodium

| Parameter | Mean Value (± SD) | Unit | Reference(s) |

| Distribution Half-life (t½α) | 0.48 ± 0.11 | hours | [4] |

| Elimination Half-life (t½β) | 16.3 ± 2.6 | hours | [5] |

| Total Clearance | 6.57 ± 0.97 | mL/h/kg | [5] |

| Volume of Distribution (steady state) | 148 ± 16 | mL/kg | [4] |

Table 3: T1 Relaxivity of Gadofosveset Trisodium

| Magnetic Field Strength | Medium | Relaxivity (r1) | Unit | Reference(s) |

| 0.47 T (20 MHz) | Plasma | 33.4 to 45.7 | mM⁻¹s⁻¹ | [5][6] |

| 1.5 T | Not Specified | 18 - 20 | mM⁻¹s⁻¹ | [7] |

| 3.0 T | Plasma | Less pronounced than at 1.5 T | - | [7] |

Experimental Protocols

Detailed experimental protocols for gadofosveset trisodium are not extensively published. However, the following sections describe representative methodologies for determining the key parameters of a blood pool agent.

Determination of Human Serum Albumin Binding

Methodology: Ultrafiltration

This method is commonly used to determine the fraction of a drug or contrast agent that is bound to plasma proteins.[4][8][9][10][11]

-

Materials:

-

Gadofosveset trisodium stock solution of known concentration.

-

Human serum albumin (HSA) solution in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Ultrafiltration devices with a molecular weight cutoff membrane (e.g., 10 kDa) that retains HSA and the HSA-gadofosveset complex but allows free gadofosveset to pass through.

-

Centrifuge.

-

Analytical method for quantifying gadolinium concentration (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS).

-

-

Procedure:

-

Prepare a series of solutions containing a fixed concentration of HSA and varying concentrations of gadofosveset trisodium.

-

Incubate the solutions at a physiological temperature (37°C) for a sufficient time to allow binding to reach equilibrium.

-

Pipette a known volume of the incubated solution into the sample reservoir of the ultrafiltration device.

-

Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate from the protein-containing retentate.

-

Carefully collect the ultrafiltrate.

-

Determine the concentration of gadolinium in the ultrafiltrate ([Gd]free) and in the initial solution ([Gd]total) using ICP-MS.

-

The percentage of bound gadofosveset is calculated as: % Bound = (([Gd]total - [Gd]free) / [Gd]total) * 100

-

dot

Caption: Workflow for HSA binding determination via ultrafiltration.

Measurement of T1 Relaxivity

Methodology: Inversion Recovery Spin Echo (IR-SE)

This is a standard MRI pulse sequence used to accurately measure the T1 relaxation time of a sample.[12][13][14][15]

-

Materials:

-

MRI scanner (e.g., 1.5T or 3T).

-

Phantoms (e.g., vials or tubes) containing solutions of gadofosveset trisodium at various concentrations in the medium of interest (e.g., human plasma).

-

A control phantom containing the medium without the contrast agent.

-

Temperature control system to maintain the phantoms at 37°C.

-

-

Procedure:

-

Place the phantoms in the MRI scanner.

-

Acquire images using an inversion recovery spin echo (IR-SE) pulse sequence. This sequence consists of a 180° inversion pulse followed by a variable inversion time (TI) and then a 90°-180° spin-echo readout.

-

Repeat the acquisition for a range of TI values.

-

For each phantom, plot the signal intensity as a function of TI.

-

Fit the data to the inversion recovery signal equation to determine the T1 relaxation time for each concentration: S(TI) = S0 * |1 - 2 * exp(-TI / T1)|

-

Calculate the relaxation rate (R1) for each concentration: R1 = 1 / T1.

-

Plot R1 versus the concentration of gadofosveset.

-

The slope of this plot is the T1 relaxivity (r1).

-

dot

Caption: Workflow for T1 relaxivity measurement using IR-SE.

Determination of Pharmacokinetic Parameters

Methodology: Clinical Pharmacokinetic Study

This involves the administration of the agent to human subjects and subsequent analysis of blood and urine samples.[5][6][16][17][18][19][20][21]

-

Study Design:

-

A single-center, open-label study in a small cohort of healthy volunteers.

-

Subjects receive a single intravenous bolus injection of gadofosveset trisodium at a clinically relevant dose (e.g., 0.03 mmol/kg).

-

-

Procedure:

-

Obtain baseline blood and urine samples before administration.

-

Administer gadofosveset trisodium intravenously.

-

Collect serial blood samples at predefined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72 hours post-injection).

-

Collect urine in fractions over a prolonged period (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours).

-

Process blood samples to obtain plasma.

-

Analyze the concentration of gadolinium in plasma and urine samples using a validated analytical method such as ICP-MS.

-

Plot the plasma concentration of gadofosveset versus time.

-

Use pharmacokinetic modeling software to fit the concentration-time data to a compartmental model (e.g., a two-compartment model) to determine parameters such as distribution and elimination half-lives, volume of distribution, and clearance.

-

Calculate the cumulative amount of gadofosveset excreted in the urine to determine the extent of renal elimination.

-

Conclusion

The mechanism of action of gadofosveset trisodium as a blood pool agent is a direct consequence of its reversible binding to human serum albumin. This interaction effectively prolongs its intravascular residence time and significantly enhances its T1 relaxivity, making it a powerful tool for high-resolution magnetic resonance angiography. The quantitative data on its pharmacokinetics and relaxivity, determined through rigorous experimental protocols, provide the necessary foundation for its clinical application and for the development of future generations of intravascular contrast agents. Although gadofosveset trisodium is no longer in production, the principles of its design and mechanism of action remain highly relevant to the field of diagnostic imaging and drug delivery.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Gadofosveset-Based Biomarker of Tissue Albumin Concentration: Technical Validation in Vitro and Feasibility in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Gadofosveset Trisodium? [synapse.patsnap.com]

- 4. Ultrafiltration in serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Optimized Inversion Recovery Sequences for Quantitative T1 and Magnetization Transfer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 12. T1 measurement by inversion recovery - NMR Wiki [nmrwiki.org]

- 13. preprint.neurolibre.org [preprint.neurolibre.org]

- 14. radiopaedia.org [radiopaedia.org]

- 15. mriquestions.com [mriquestions.com]

- 16. Waiting times between examinations with intravascularly administered contrast media: a review of contrast media pharmacokinetics and updated ESUR Contrast Media Safety Committee guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intravenous contrast medium administration and scan timing at CT: considerations and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Waiting times between examinations with intravascularly administered contrast media: a review of contrast media pharmacokinetics and updated ESUR Contrast Media Safety Committee guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nihs.go.jp [nihs.go.jp]

- 20. Pharmacology, Part 5: CT and MRI Contrast Media | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Gadofosveset Trisodium: Chemical Structure, Properties, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadofosveset trisodium, formerly marketed as Ablavar® and Vasovist®, is a gadolinium-based contrast agent (GBCA) developed for magnetic resonance angiography (MRA).[1][2] Its distinctive feature is its ability to reversibly bind to endogenous serum albumin, which significantly prolongs its vascular residence time compared to conventional non-protein binding GBCAs.[3][4] This property, coupled with an increased magnetic resonance relaxivity upon binding, allows for high-resolution, steady-state imaging of the vasculature.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the experimental methodologies used to characterize Gadofosveset trisodium. Although production was discontinued in 2017 due to commercial reasons, the unique properties and mechanism of action of Gadofosveset trisodium continue to be of scientific interest.[1][5]

Chemical Structure and Identity

Gadofosveset trisodium is a stable complex of the gadolinium (Gd³⁺) ion chelated by the ligand fosveset.[5] The chemical name is trisodium-{(2-(R)-[(4,4-diphenylcyclohexyl) phosphonooxymethyl] diethylenetriaminepentaacetato)(aquo) gadolinium(III)}.[6]

The key structural feature is the diphenylcyclohexylphosphate group, which is responsible for its reversible binding to serum albumin.[7]

| Identifier | Value |

| Chemical Name | Trisodium-{(2-(R)-[(4,4-diphenylcyclohexyl) phosphonooxymethyl] diethylenetriaminepentaacetato)(aquo) gadolinium(III)} |

| Molecular Formula | C₃₃H₄₀GdN₃Na₃O₁₅P[5] |

| Molecular Weight | 975.88 g/mol [6] |

| CAS Number | 193901-90-5 (anhydrous)[5] |

Structural Formula:

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of Gadofosveset trisodium are summarized in the tables below. These properties are crucial for its function as a blood-pool contrast agent.

Physicochemical Properties

| Property | Condition | Value |

| Osmolality | @ 37°C | 825 mOsmol/kg water[6] |

| Viscosity | @ 20°C | 3.0 cP[6] |

| Density | @ 25°C | 1.1224 g/mL[6] |

| pH of Solution | - | 6.5 - 8.0[6] |

| T1 Relaxivity in Plasma | 0.47 T | 33.4 to 45.7 mM⁻¹s⁻¹[6] |

| T1 Relaxivity | 1.5 T | 18-20 mM⁻¹s⁻¹[1] |

Pharmacokinetic Properties

| Parameter | Value |

| Plasma Protein Binding | 79.8% to 87.4%[6] |

| Distribution Half-life | 0.48 ± 0.11 hours[6] |

| Elimination Half-life | 16.3 ± 2.6 hours[6] |

| Total Clearance | 6.57 ± 0.97 mL/h/kg[6] |

| Volume of Distribution (steady state) | 148 ± 16 mL/kg[6] |

| Excretion | Primarily renal (79% to 94% in urine), with a small portion in feces (~4.7%)[6] |

Mechanism of Action

The mechanism of action of Gadofosveset trisodium is centered around its reversible binding to serum albumin. This interaction is key to its enhanced relaxivity and prolonged intravascular retention.

Upon intravenous administration, Gadofosveset trisodium binds to serum albumin.[3][4] This binding event slows the tumbling rate of the gadolinium complex, leading to a significant increase in T1 relaxivity. The increased relaxivity enhances the signal intensity of blood during T1-weighted magnetic resonance imaging.[6] The binding to the large albumin protein also restricts the contrast agent to the intravascular space, prolonging its half-life in the blood compared to non-binding agents.[3][4]

Experimental Protocols

Detailed experimental protocols for the characterization of Gadofosveset trisodium are not extensively available in the public domain. However, based on the available literature, the following general methodologies are employed for key experiments.

Measurement of Relaxivity

The T1 relaxivity of Gadofosveset trisodium is a measure of its efficiency in shortening the T1 relaxation time of water protons.

Methodology:

-

Sample Preparation: A series of solutions of Gadofosveset trisodium at varying concentrations are prepared in human plasma.

-

MRI Acquisition: T1-weighted images of the samples are acquired using a clinical MRI scanner. An inversion recovery pulse sequence with a range of inversion times (TI) is typically used to accurately measure the T1 relaxation time.

-

T1 Measurement: The signal intensity at each TI is fitted to the inversion recovery signal equation to calculate the T1 relaxation time for each concentration.

-

Relaxivity Calculation: The reciprocal of the T1 relaxation time (R1 = 1/T1) is plotted against the concentration of Gadofosveset trisodium. The slope of the resulting linear regression line represents the T1 relaxivity (r1) in units of mM⁻¹s⁻¹.

Determination of Plasma Protein Binding

The extent of plasma protein binding is a critical parameter for a blood-pool contrast agent. Ultrafiltration is a common method used for this determination.[8]

Methodology:

-

Incubation: Gadofosveset trisodium is incubated with human plasma at a physiologically relevant temperature (e.g., 37°C) to allow for binding to reach equilibrium.

-

Ultrafiltration: The plasma sample is centrifuged through a semipermeable membrane with a specific molecular weight cutoff that allows the passage of the unbound (free) drug while retaining the larger protein-bound drug complex.

-

Quantification: The concentration of Gadofosveset trisodium in the resulting ultrafiltrate is measured using a suitable analytical technique, such as high-performance liquid chromatography with mass spectrometry (HPLC-MS/MS).[9]

-

Calculation: The percentage of protein binding is calculated by comparing the concentration of the unbound drug in the ultrafiltrate to the total drug concentration in the initial plasma sample.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Gadofosveset trisodium.

Methodology:

-

Dosing: A single intravenous bolus of Gadofosveset trisodium is administered to subjects.[6]

-

Blood Sampling: Blood samples are collected at various time points post-administration, covering both the distribution and elimination phases.

-

Bioanalysis: The concentration of Gadofosveset trisodium in the plasma fraction of the collected blood samples is determined using a validated analytical method, typically HPLC-MS/MS, which offers high sensitivity and specificity.[9]

-

Pharmacokinetic Analysis: The plasma concentration-time data is then analyzed using pharmacokinetic modeling software. A two-compartment open model has been shown to best describe the pharmacokinetics of Gadofosveset trisodium.[6] This analysis yields key parameters such as distribution and elimination half-lives, clearance, and volume of distribution.

Conclusion

Gadofosveset trisodium represents a significant development in the field of magnetic resonance angiography contrast agents due to its unique mechanism of reversible albumin binding. This guide has provided a detailed overview of its chemical structure, key physicochemical and pharmacokinetic properties, and the experimental methodologies used for its characterization. While no longer in production, the principles behind its design and function continue to inform the development of next-generation contrast agents for advanced medical imaging.

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. Gadofosveset: MS 325, MS 32520, Vasovist, ZK 236018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gadofosveset trisodium in coronary magnetic resonance angiography at 3 Tesla - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Gadofosveset - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Gadofosveset trisodium anhydrous | C33H38GdN3Na3O14P | CID 11672461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.rsna.org [pubs.rsna.org]

- 9. Speciation analysis of gadolinium-based MRI contrast agents in blood plasma by hydrophilic interaction chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reversible Albumin Binding Kinetics of Gadofosveset Trisodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadofosveset trisodium, a gadolinium-based contrast agent, has been a subject of significant interest in magnetic resonance imaging (MRI), particularly for contrast-enhanced magnetic resonance angiography (MRA). Its efficacy is intrinsically linked to its unique characteristic: reversible binding to human serum albumin (HSA). This interaction significantly alters its pharmacokinetic and pharmacodynamic properties compared to gadolinium chelates that do not exhibit protein binding. This technical guide provides a comprehensive overview of the reversible albumin binding kinetics of Gadofosveset trisodium, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.

The binding of Gadofosveset to albumin, the most abundant protein in human plasma, leads to a substantial increase in the longitudinal relaxivity (r1) of water protons. This enhancement is a direct consequence of the reduced tumbling rate and longer rotational correlation time of the large Gadofosveset-albumin complex.[1][2] The increased relaxivity allows for effective contrast enhancement at lower doses. Furthermore, this reversible binding prolongs the agent's residence time in the bloodstream by increasing its effective molecular weight from approximately 957 Da to over 68 kDa, thereby limiting its extravasation and slowing its excretion.[1]

Quantitative Analysis of Binding Kinetics

The interaction between Gadofosveset trisodium and human serum albumin is a dynamic equilibrium. The key quantitative parameters that describe this interaction include the association constant (Ka), the dissociation constant (Kd), and the longitudinal and transverse relaxivities of the bound (r1bound, r2bound) and free (r1free, r2free) forms of the contrast agent.

Binding Affinity and Stoichiometry

The binding of Gadofosveset to albumin is concentration-dependent. At physiologically relevant concentrations, it is generally assumed that one molecule of Gadofosveset binds to a single primary binding site on the albumin molecule.[1] However, at higher concentrations, multiple, lower-affinity binding sites may become occupied.[3] One study suggests that at high concentrations, up to 20 Gadofosveset molecules may bind to a single albumin molecule.[3] The primary binding site, however, contributes most significantly to the observed increase in relaxivity.[1]

Table 1: Binding Affinity of Gadofosveset Trisodium for Serum Albumin

| Parameter | Value | Species | Notes |

| Association Constant (Ka) (n=1) | 11.0 mM⁻¹ | Bovine Serum Albumin (BSA) | Represents the primary, high-affinity binding site.[3] |

| Association Constant (Ka) (n=2) | 0.84 mM⁻¹ | Bovine Serum Albumin (BSA) | Represents a second, lower-affinity binding site.[3] |

| Association Constant (Ka) (n=3) | 0.26 mM⁻¹ | Bovine Serum Albumin (BSA) | Represents a third, lower-affinity binding site.[3] |

| Bound Fraction | > 90% | Human Serum Albumin (HSA) | At low concentrations in human serum.[1][2] |

Relaxivity Data

The relaxivity of Gadofosveset is highly dependent on its binding state and the strength of the external magnetic field. The bound form exhibits significantly higher relaxivity, particularly at lower field strengths. As the magnetic field strength increases, the relaxivities of the bound and free forms converge.[2]

Table 2: Longitudinal (r1) and Transverse (r2) Relaxivity of Gadofosveset Trisodium

| Magnetic Field Strength (T) | r1_free (mM⁻¹s⁻¹) | r1_bound (mM⁻¹s⁻¹) | r2_free (mM⁻¹s⁻¹) | r2_bound (mM⁻¹s⁻¹) |

| 0.47 | 5.9 ± 0.1 | 45.3 ± 1.1 | 6.8 ± 0.1 | 50.1 ± 1.2 |

| 3.0 | 5.6 ± 0.1 | 18.5 ± 2.0 | 6.4 ± 0.1 | 42.4 ± 2.2 |

| 4.7 | 5.5 ± 0.1 | 14.1 ± 1.5 | 6.1 ± 0.1 | 40.8 ± 1.6 |

| 9.4 | 4.9 ± 0.1 | 7.9 ± 1.1 | 5.5 ± 0.1 | 35.1 ± 1.2 |

Data adapted from in vitro studies using bovine serum albumin (BSA) and presented as mean ± standard deviation where available.

Experimental Protocols

The determination of the binding kinetics of Gadofosveset to albumin involves several key experimental techniques. The following sections outline the principles and generalized protocols for these methods.

Relaxometry

Relaxometry is a fundamental technique used to determine the binding affinity and relaxivity of gadolinium-based contrast agents. The protocol is based on measuring the T1 (longitudinal) and T2 (transverse) relaxation times of aqueous solutions containing the contrast agent in the presence and absence of albumin.

Protocol Outline:

-

Sample Preparation:

-

Prepare a stock solution of Gadofosveset trisodium in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Prepare a stock solution of serum albumin (human or bovine) in the same buffer.

-

Create a series of samples with varying concentrations of Gadofosveset (e.g., 0.1 to 1.0 mM) and a constant concentration of albumin (e.g., 0.7 mM).

-

Create a complementary set of samples with varying concentrations of albumin and a constant concentration of Gadofosveset.

-

Prepare control samples of Gadofosveset in buffer without albumin to determine the relaxivity of the free agent (r1free, r2free).

-

Ensure all samples are at a constant temperature (e.g., 37°C) for the duration of the experiment.

-

-

T1 and T2 Measurement:

-

Use a nuclear magnetic resonance (NMR) spectrometer or a relaxometer to measure the T1 and T2 relaxation times of each sample.

-

Measurements should be performed at various magnetic field strengths (e.g., 1.5 T, 3 T, 4.7 T) to characterize the field dependence of relaxivity.

-

For T1 measurements, an inversion recovery pulse sequence is commonly used. For T2 measurements, a spin-echo or Carr-Purcell-Meiboom-Gill (CPMG) sequence is appropriate.

-

-

Data Analysis:

-

Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each sample.

-

The change in relaxation rate (ΔR1 and ΔR2) is determined by subtracting the relaxation rate of the buffer from the relaxation rate of the sample.

-

The relaxivity (r1, r2) is calculated as the slope of the plot of ΔR versus the concentration of the contrast agent.

-

The binding affinity (Ka) can be determined by fitting the relaxivity data to a binding model, such as the one described by the following equation:

R1_obs = R1_free + (r1_bound - r1_free) * [GA]_bound

where R1_obs is the observed relaxation rate, R1_free is the relaxation rate of the free agent, and [GA]_bound is the concentration of the albumin-bound Gadofosveset. The concentration of the bound species can be related to the total concentrations of Gadofosveset and albumin through the association constant, Ka.

-

Ultrafiltration

Ultrafiltration is a technique used to physically separate the albumin-bound Gadofosveset from the free, unbound agent. This allows for the direct measurement of the concentration of the free drug, which can then be used to calculate the bound fraction and binding affinity.

Protocol Outline:

-

Sample Preparation:

-

Prepare solutions containing a known total concentration of Gadofosveset trisodium and serum albumin in a physiologically relevant buffer.

-

Allow the samples to incubate to reach binding equilibrium.

-

-

Separation of Bound and Unbound Agent:

-

Use a centrifugal ultrafiltration device with a molecular weight cutoff (MWCO) membrane that retains the albumin and the albumin-bound Gadofosveset (e.g., 30 kDa).

-

Pipette the sample into the upper chamber of the ultrafiltration device.

-

Centrifuge the device at a specified speed and for a specific duration to force the solvent and small molecules (including unbound Gadofosveset) through the membrane into the filtrate collection tube.

-

-

Quantification of Unbound Gadofosveset:

-

Carefully collect the filtrate, which contains the free Gadofosveset.

-

Determine the concentration of gadolinium in the filtrate using a sensitive analytical technique such as inductively coupled plasma mass spectrometry (ICP-MS).

-

-

Data Analysis:

-

The concentration of the unbound Gadofosveset is equal to the concentration measured in the filtrate.

-

The concentration of the bound Gadofosveset can be calculated by subtracting the unbound concentration from the total concentration.

-

The percentage of bound agent can be calculated as:

% Bound = ([GA]_total - [GA]_free) / [GA]_total * 100

-

The association constant (Ka) can be determined using the concentrations of free Gadofosveset, free albumin, and the bound complex.

-

Visualizations

Gadofosveset-Albumin Binding Equilibrium

Caption: Reversible binding equilibrium of Gadofosveset with serum albumin.

Experimental Workflow for Relaxometry

Caption: Workflow for determining binding kinetics using relaxometry.

Experimental Workflow for Ultrafiltration

Caption: Workflow for determining binding parameters using ultrafiltration.

Conclusion

The reversible binding of Gadofosveset trisodium to serum albumin is a cornerstone of its clinical utility as a blood pool contrast agent. This interaction dramatically enhances its relaxivity and prolongs its intravascular retention, leading to improved vascular imaging. A thorough understanding of the binding kinetics, as detailed in this guide, is crucial for the continued development and application of advanced contrast agents in diagnostic imaging. The experimental methodologies of relaxometry and ultrafiltration provide robust frameworks for quantifying these critical molecular interactions.

References

Unlocking Enhanced Magnetic Resonance Angiography: A Technical Guide to the T1 Relaxivity of Gadofosveset Trisodium

For Researchers, Scientists, and Drug Development Professionals

Gadofosveset trisodium, formerly marketed as Ablavar® and Vasovist®, is a gadolinium-based contrast agent (GBCA) distinguished by its unique mechanism as an intravascular or "blood-pool" agent. Its distinct properties, particularly its high T1 relaxivity, are primarily attributed to its reversible binding to human serum albumin (HSA). This guide provides a detailed examination of the T1 relaxivity of Gadofosveset trisodium at 1.5T and 3T magnetic field strengths, outlines the experimental protocols for these measurements, and visually represents the core mechanisms and workflows.

Core Mechanism: The Role of Albumin Binding

The enhanced relaxivity of Gadofosveset trisodium stems from its non-covalent binding to HSA, the most abundant protein in blood plasma.[1] In its unbound state, the small gadolinium chelate tumbles rapidly in solution. Upon binding to the large, slow-tumbling albumin protein, the rotational motion of the gadolinium complex is significantly restricted.[2][3] This slower tumbling rate more closely matches the Larmor frequency of water protons, leading to a more efficient energy exchange and a dramatic increase in T1 relaxivity.[2] This mechanism allows for strong and sustained vascular enhancement, making it particularly suitable for contrast-enhanced magnetic resonance angiography (MRA).[4][5] Approximately 85% of the agent is bound to albumin within the bloodstream.[3]

Quantitative Data: T1 Relaxivity at 1.5T and 3T

The T1 relaxivity (r1) of a contrast agent is a measure of its efficiency in shortening the T1 relaxation time of water protons, quantified in units of s⁻¹·mM⁻¹. The relaxivity of Gadofosveset trisodium is notably high, especially at 1.5T, due to its albumin binding.[3] However, this advantage is less pronounced at higher field strengths like 3T.[6][7]

| Magnetic Field Strength | T1 Relaxivity (r1) in Blood/Plasma (s⁻¹·mM⁻¹) | Key Observations |

| 1.5T | 18.0 - 20.0[8] | Exhibits a four- to fivefold increase in blood relaxivity compared to standard extracellular agents.[3] |

| 19.0 ± 1.0[3] | The high relaxivity allows for effective imaging at lower doses (e.g., 0.03 mmol/kg) than typical GBCAs.[8][9] | |

| 3T | Less pronounced than at 1.5T | The relaxivity advantage over standard extracellular agents is diminished at 3T.[6][7] First-pass imaging characteristics are comparable to agents like gadobenate dimeglumine.[6] |

Experimental Protocol for T1 Relaxivity Measurement

The determination of T1 relaxivity is a meticulous process performed in vitro. The following protocol is a synthesized methodology based on standard practices for evaluating gadolinium-based contrast agents.[10][11][12]

1. Sample Preparation:

-

Medium: Human whole blood or plasma is used to simulate physiological conditions.[10]

-

Concentrations: The contrast agent, Gadofosveset trisodium, is serially diluted in the medium to create a range of known concentrations (e.g., 7 concentrations from 0.0625 to 4 mM).[10][11]

-

Phantom: The dilutions are placed in airtight, cylindrical tubes within a custom-built phantom.[10][11]

2. Temperature Control:

-

Physiological Temperature: The phantom is maintained at a constant physiological temperature of 37 ± 0.5°C throughout the experiment.[10][11] This is typically achieved using a heated water circulating system and monitored with an MR-compatible temperature probe.[11]

3. MRI Data Acquisition:

-

Scanner: Data is acquired on clinical MRI scanners (e.g., 1.5T and 3T).

-

Pulse Sequence: A robust T1 measurement sequence, such as an inversion recovery (IR) sequence, is employed.[10][13] This involves acquiring a series of images with varying inversion times (TI) to accurately map the T1 recovery curve.[12] For example, TIs may range from 30 ms to 10 s.[10][11]

-

Coil: A suitable coil, such as a knee coil, is used for imaging the phantom.[11]

4. Data Analysis and Calculation:

-

Region of Interest (ROI) Analysis: Signal intensity measurements are taken from ROIs placed within each sample tube for each TI.[13] This process is often automated using custom software (e.g., MATLAB).[10][14]

-

T1 Calculation: The signal intensity data for each concentration is fitted to the inversion recovery signal equation to calculate the T1 relaxation time.[12]

-

Relaxivity (r1) Determination: The relaxation rate (R1 = 1/T1) is plotted against the contrast agent concentration.[12] The relationship is linear, and the slope of this line represents the T1 relaxivity (r1).[12] This final calculation is often performed using statistical software like SigmaPlot.[10][11]

References

- 1. Structure Relaxivity Relationships of Serum Albumin Targeted MRI Probes Based on a Single Amino Acid Gd complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Basic MR Relaxation Mechanisms & Contrast Agent Design" - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 18 On the Horizon: Going Beyond Conventional MR Contrast Agents | Radiology Key [radiologykey.com]

- 4. cds.ismrm.org [cds.ismrm.org]

- 5. What is the mechanism of Gadofosveset Trisodium? [synapse.patsnap.com]

- 6. Comparison of gadofosveset trisodium and gadobenate dimeglumine during time-resolved thoracic MR angiography at 3T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improved Quality and Diagnostic Confidence Achieved by Use of Dose-Reduced Gadolinium Blood-Pool Agents for Time-Resolved Intracranial MR Angiography | American Journal of Neuroradiology [ajnr.org]

- 8. radiopaedia.org [radiopaedia.org]

- 9. Evaluation of an albumin-binding gadolinium contrast agent in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. archive.rsna.org [archive.rsna.org]

- 12. researchgate.net [researchgate.net]

- 13. zora.uzh.ch [zora.uzh.ch]

- 14. researchgate.net [researchgate.net]

Unveiling the Journey of a Blood Pool Contrast Agent: A Technical Guide to the Pharmacokinetics of Gadofosveset Trisodium

For Researchers, Scientists, and Drug Development Professionals

Gadofosveset trisodium, a gadolinium-based contrast agent, was designed for magnetic resonance angiography (MRA) to enhance the visualization of blood vessels. Its unique characteristic lies in its reversible binding to endogenous serum albumin, which significantly influences its pharmacokinetic profile, prolonging its residence time in the vascular system compared to non-protein-binding contrast agents.[1][2][3][4] This in-depth guide provides a comprehensive overview of the pharmacokinetic properties and elimination half-life of gadofosveset trisodium, presenting quantitative data in structured tables, detailing experimental insights, and visualizing key processes.

Core Pharmacokinetic Profile

The pharmacokinetics of intravenously administered gadofosveset trisodium are well-described by a two-compartment open model.[1][2][3] Following injection, it rapidly distributes within the vascular space and then undergoes a slower elimination phase.

Table 1: Key Pharmacokinetic Parameters of Gadofosveset Trisodium (0.03 mmol/kg Dose in Healthy Adults)

| Parameter | Value (Mean ± SD) | Reference |

| Distribution Half-Life (t½α) | 0.48 ± 0.11 hours | [1][2][5] |

| Elimination Half-Life (t½β) | 16.3 ± 2.6 hours | [1][2][3] |

| Total Clearance | 6.57 ± 0.97 mL/h/kg | [1][2][5] |

| Renal Clearance | 5.51 ± 0.85 mL/h/kg | [5] |

| Volume of Distribution (steady state) | 148 ± 16 mL/kg | [1][2][5] |

| Plasma Concentration (3 mins post-injection) | 0.43 ± 0.04 mmol/L | [1][2][3] |

| Plasma Concentration (1 hour post-injection) | 0.24 ± 0.03 mmol/L | [1][2][3] |

Absorption and Distribution

Administered intravenously, gadofosveset trisodium bypasses absorption barriers and is immediately available in the systemic circulation.[1][2] A significant characteristic of its distribution is its high degree of binding to plasma proteins, predominantly albumin.[1][2] This binding is reversible and is the primary reason for its prolonged vascular residence time, making it an effective blood pool agent.[1][2][3][4]

Table 2: Plasma Protein Binding of Gadofosveset Trisodium (0.03 mmol/kg Dose)

| Time Post-Injection | Plasma Protein Binding (%) | Reference |

| 0.05 hours | 79.8 - 87.4 | [1][2] |

| 0.5 hours | 79.8 - 87.4 | [1][2] |

| 1 hour | 79.8 - 87.4 | [1][2] |

| 4 hours | 79.8 - 87.4 | [1][2] |

The mean volume of distribution at a steady state is approximately 148 mL/kg, which is roughly equivalent to the volume of extracellular fluid.[1][2][5]

Metabolism

Gadofosveset trisodium does not undergo any measurable metabolism in humans.[1][2][3][5] It is eliminated from the body as an intact molecule.

Excretion

The primary route of elimination for gadofosveset trisodium is through the kidneys via glomerular filtration.[1][2][5][6] A vast majority of the injected dose is recovered in the urine. A minor portion is eliminated through the feces, suggesting a small degree of biliary excretion.[2][5]

Table 3: Excretion Profile of Gadofosveset Trisodium

| Excretion Route | Percentage of Injected Dose | Timeframe | Reference |

| Urinary | 79% - 94% (mean of 83.7%) | 14 days | [1][2][5] |

| Urinary | 94% of total urinary excretion | First 72 hours | [1][2][5] |

| Fecal | Approximately 4.7% | Not Specified | [1][2][5] |

Elimination Half-Life in Special Populations

The elimination half-life of gadofosveset trisodium is significantly influenced by renal function. In patients with renal impairment, the clearance of the drug is substantially decreased, leading to a prolonged elimination half-life.

Table 4: Elimination Half-Life of Gadofosveset Trisodium in a Clinical Study with a 0.05 mmol/kg Dose

| Patient Population | Elimination Half-Life (hours) | Reference |

| Normal Subjects | 19 | [1][2] |

| Moderate Renal Impairment | 49 | [1][2][7] |

| Severe Renal Impairment | 70 | [1][2][7] |

Experimental Protocols: Insights from Clinical Trials

While specific, detailed step-by-step protocols for the pharmacokinetic studies are not publicly available, information from clinical trial summaries provides insights into the methodologies used. These studies typically involve the intravenous administration of a specific dose of gadofosveset trisodium to a cohort of subjects.

General Workflow for Pharmacokinetic Analysis:

-

Subject Recruitment: Healthy volunteers or patients with specific conditions (e.g., renal impairment) are recruited.

-

Dose Administration: A single intravenous bolus of gadofosveset trisodium is administered, typically at a dose of 0.03 mmol/kg.[1][8]

-

Blood Sampling: Serial blood samples are collected at predefined time points post-injection (e.g., 3 minutes, 1 hour, and various later times).[1][2]

-

Plasma Concentration Measurement: The concentration of gadofosveset in the plasma samples is quantified using a validated analytical method.

-

Urine and Feces Collection: Urine and feces are collected over a specified period (e.g., 72 hours to 14 days) to determine the extent of excretion.[2][5]

-

Pharmacokinetic Modeling: The plasma concentration-time data is fitted to a pharmacokinetic model, most commonly a two-compartment open model, to calculate parameters such as half-life, clearance, and volume of distribution.[1][2][3]

Visualizing the Process

To better understand the journey and mechanism of gadofosveset trisodium, the following diagrams illustrate its pharmacokinetic workflow and its mechanism of action.

References

- 1. Ablavar (Gadofosveset Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Gadofosveset Trisodium | C33H38GdN3Na3O14P | CID 73049652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Gadofosveset Trisodium? [synapse.patsnap.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. radiopaedia.org [radiopaedia.org]

- 7. drugs.com [drugs.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Unraveling the Commercial Discontinuation of Ablavar (Gadofosveset Trisodium): A Technical Whitepaper

For Immediate Release

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the reasons behind the commercial discontinuation of Ablavar (gadofosveset trisodium), a blood-pool magnetic resonance imaging (MRI) contrast agent. While officially attributed to "poor sales" and "commercial reasons," a deeper investigation into its clinical profile, market dynamics, and corporate history reveals a multi-faceted story.

Executive Summary

Ablavar, a gadolinium-based contrast agent (GBCA), was designed for magnetic resonance angiography (MRA) and received FDA approval in 2008 for the evaluation of aortoiliac occlusive disease (AIOD).[1] Its unique characteristic was its ability to reversibly bind to serum albumin, providing a longer intravascular residence time compared to conventional extracellular GBCAs.[1][2] Despite a generally favorable safety and efficacy profile in its approved indication, Ablavar failed to achieve commercial viability, leading to its discontinuation by Lantheus Medical Imaging in 2017.[3] This guide will dissect the clinical, economic, and corporate factors that contributed to this outcome.

Physicochemical Properties and Mechanism of Action

Gadofosveset trisodium is a linear, ionic gadolinium-based contrast agent.[4] Its key feature is the presence of a diphenylcyclohexylphosphate group, which facilitates reversible, non-covalent binding to human serum albumin.[1] This binding has two primary consequences:

-

Prolonged Intravascular Half-Life: The elimination half-life of Ablavar is approximately 16.3 hours, significantly longer than that of non-protein-binding GBCAs.[5][6]

-

Increased T1 Relaxivity: The binding to albumin increases the T1 relaxivity of gadofosveset, enhancing the signal intensity of blood on T1-weighted MR images.[1][4]

These properties allowed for both dynamic, first-pass imaging and steady-state imaging, providing a longer window for detailed vascular assessment with a single injection.[5]

Clinical Efficacy and Safety Profile

Clinical trials, including Phase III studies, demonstrated the efficacy and safety of Ablavar for its approved indication.

Efficacy in Aortoiliac Occlusive Disease (AIOD)

Pivotal Phase III trials compared Ablavar-enhanced MRA to unenhanced MRA, with conventional X-ray angiography as the reference standard. The results consistently showed a significant improvement in diagnostic accuracy with Ablavar.

Table 1: Summary of Key Efficacy Data from Phase III AIOD Trials

| Efficacy Endpoint | Unenhanced MRA | Ablavar-Enhanced MRA | Improvement | p-value | Reference |

| Sensitivity | Reader Dependent | Reader Dependent | Significant Increase for 2 of 3 readers | <.001 | [7] |

| Specificity | Reader Dependent | Reader Dependent | Significant Increase for 3 of 3 readers | <.001 | [7] |

| Accuracy | Reader Dependent | Reader Dependent | Significant Increase for 3 of 3 readers | <.001 | [7] |

| Uninterpretable Images | 11.0% | 0.5% | - | <.001 | [7] |

These studies concluded that Ablavar was safe and effective for MRA in patients with known or suspected peripheral vascular disease.[7][8]

Comparative Efficacy

While effective, the competitive landscape of GBCAs likely played a role in Ablavar's commercial performance. Studies comparing Ablavar to other agents, such as gadobenate dimeglumine, another GBCA with protein-binding properties, showed more nuanced results.

One study comparing gadofosveset trisodium and gadobenate dimeglumine for steady-state MRA of the thoracic vasculature found no significant difference in mean signal-to-noise ratio (SNR) or vessel edge sharpness between the two agents when imaging was initiated quickly after injection.[9] However, another study on coronary MRA at 3T suggested a slightly better performance for gadofosveset trisodium compared to gadobenate dimeglumine in terms of contrast-to-noise ratio (CNR) and overall image quality.[10]

These findings suggest that while Ablavar had unique properties, its clinical advantages over existing, more broadly indicated agents may not have been sufficiently compelling to drive widespread adoption, particularly given its narrower indication.

Safety Profile

The safety profile of Ablavar was generally comparable to other GBCAs.[2] The most common adverse events reported in clinical trials were mild and transient, including feeling hot, nausea, headache, and a burning sensation.[11]

Like all GBCAs, Ablavar carried a boxed warning regarding the risk of Nephrogenic Systemic Fibrosis (NSF) in patients with impaired drug elimination.[1][12] Clinical trials of Ablavar did not report any instances of acute renal failure.[1] A small, transient increase in the QTc interval was observed in some patients, but this was not associated with arrhythmias.[5]

Experimental Protocols

Phase III Study Protocol for Aortoiliac Occlusive Disease

The multicenter, comparative Phase III studies for AIOD followed a standardized protocol:[7][8][11][13]

-

Patient Population: Adults with known or suspected peripheral vascular disease.

-

Imaging: All patients underwent unenhanced two-dimensional time-of-flight MRA, followed by Ablavar-enhanced MRA, and conventional X-ray angiography (the reference standard).

-

Ablavar Administration: A single intravenous bolus injection of 0.03 mmol/kg body weight (0.12 mL/kg) was administered over a period of up to 30 seconds, followed by a 25-30 mL normal saline flush.[1][5]

-

Imaging Stages:

-

Image Analysis: Three independent, blinded readers evaluated the MRA images for the presence of clinically significant stenosis (≥50%).

-

Safety Monitoring: Included monitoring of adverse events, hematology, blood chemistry, urinalysis, and electrocardiograms.[7][8]

The Path to Commercial Discontinuation

The commercial failure of Ablavar can be attributed to a confluence of factors, including corporate instability, a narrow initial indication, and a competitive market.

Corporate Instability

The original developer of Ablavar, EPIX Pharmaceuticals, faced significant financial difficulties, ultimately leading to its bankruptcy in 2009. This instability during a critical period post-approval likely hampered the initial commercialization and marketing efforts. Lantheus Medical Imaging acquired the worldwide rights to Ablavar following EPIX's liquidation.[14]

Narrow Market Indication

Ablavar was approved for a very specific indication: the evaluation of aortoiliac occlusive disease.[1] In contrast, many other GBCAs on the market had broader approvals for various MRI applications, including neurological and body imaging. This limited the potential patient population and made it less versatile for radiology departments, which often prefer to streamline the number of different contrast agents they keep in stock.

Competitive Landscape and Lack of Compelling Differentiation

The MRI contrast agent market is highly competitive. While Ablavar's blood-pool properties were unique, comparative studies did not consistently demonstrate a dramatic clinical superiority over existing agents that would have been necessary to displace them, especially given its premium positioning as a novel agent. The lack of a clear and significant advantage in a broad range of applications made it difficult to justify its adoption over more established and versatile GBCAs.

Conclusion

The commercial discontinuation of Ablavar (gadofosveset trisodium) was not a result of significant safety or efficacy concerns within its approved indication. Instead, it serves as a case study in the complex interplay of factors that determine the commercial success of a pharmaceutical product. The bankruptcy of its original developer, a narrow initial market indication, and a competitive landscape with established, broadly indicated alternatives created insurmountable hurdles for widespread clinical adoption. For drug development professionals, the story of Ablavar underscores the critical importance of a clear and compelling clinical differentiation, a robust commercialization strategy, and a stable corporate backing to ensure that a scientifically sound product can achieve market viability.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. emjreviews.com [emjreviews.com]

- 3. mriquestions.com [mriquestions.com]

- 4. radiopaedia.org [radiopaedia.org]

- 5. Ablavar (Gadofosveset Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. drugs.com [drugs.com]

- 7. Aortoiliac occlusive disease in patients with known or suspected peripheral vascular disease: safety and efficacy of gadofosveset-enhanced MR angiography--multicenter comparative phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. A Comparison between Gadofosveset Trisodium and Gadobenate Dimeglumine for Steady State MRA of the Thoracic Vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3.0-T whole-heart coronary magnetic resonance angiography: comparison of gadobenate dimeglumine and gadofosveset trisodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholars.mssm.edu [scholars.mssm.edu]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. MR angiography of aortoiliac occlusive disease: a phase III study of the safety and effectiveness of the blood-pool contrast agent MS-325 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. axisimagingnews.com [axisimagingnews.com]

The Evolving Landscape of Molecular Imaging: Unlocking the Potential of Gadofosveset Trisodium Beyond Angiography

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Once a prominent tool in the arsenal of magnetic resonance angiography (MRA), Gadofosveset trisodium, a gadolinium-based contrast agent, possesses a unique molecular mechanism that extends its imaging potential far beyond the confines of vascular mapping. Its reversible binding to serum albumin, the most abundant protein in blood plasma, dramatically alters its pharmacokinetic and relaxivity properties, opening doors to novel molecular imaging applications in oncology, cardiovascular disease, and beyond. This technical guide delves into the core of Gadofosveset trisodium's non-angiographic applications, providing a comprehensive overview of its mechanism of action, experimental validation, and potential for future research and drug development.

Core Mechanism: The Power of Albumin Binding

Gadofosveset trisodium's primary distinction lies in its reversible, non-covalent binding to human serum albumin.[1][2][3] This interaction is the cornerstone of its molecular imaging capabilities. Upon intravenous administration, a significant portion of Gadofosveset trisodium (ranging from 79.8% to 87.4%) binds to albumin.[2] This binding has two profound effects:

-

Prolonged Intravascular Residence: The binding to the large albumin molecule (approximately 66.5 kDa) significantly increases the hydrodynamic radius of the contrast agent, restricting its extravasation from blood vessels and prolonging its half-life in the bloodstream to approximately 16.3 hours.[2] This extended imaging window allows for high-resolution, steady-state imaging.[4][5]

-

Enhanced Relaxivity: The association with albumin slows the molecular tumbling rate of the gadolinium chelate. This results in a substantial increase in T1 relaxivity, the measure of a contrast agent's ability to shorten the T1 relaxation time of water protons.[3][4] The T1 relaxivity of Gadofosveset trisodium at 1.5 T is in the range of 18-20 mM⁻¹s⁻¹, significantly higher than most other gadolinium-based contrast agents.[4]

This dual effect of prolonged retention and enhanced signal makes Gadofosveset trisodium a powerful tool for probing physiological and pathological processes associated with changes in vascular permeability and albumin distribution.

Figure 1: Core mechanism of Gadofosveset trisodium action.

Quantitative Data Summary

The unique properties of Gadofosveset trisodium have been quantified in numerous studies. The following tables summarize key data for researchers.

Table 1: Physicochemical and Pharmacokinetic Properties

| Parameter | Value | Reference(s) |

| Molecular Weight | 975.88 g/mol | [4] |

| Recommended Dosage | 0.03 mmol/kg | [4] |

| Plasma Protein Binding | 79.8% - 87.4% | [2] |

| Distribution Half-Life | 0.48 ± 0.11 hours | [2] |

| Elimination Half-Life | 16.3 ± 2.6 hours | [2] |

| Excretion | 95% renal, 5% hepatic | [4] |

Table 2: T1 Relaxivity (r1) in Plasma/Blood

| Magnetic Field Strength | Relaxivity (mM⁻¹s⁻¹) | Reference(s) |

| 0.47 T | 33.4 - 45.7 | [6] |

| 1.5 T | 18 - 20 | [4] |

Molecular Imaging Applications Beyond Angiography

The ability of Gadofosveset trisodium to act as a blood pool agent with high relaxivity has spurred its investigation in several non-angiographic molecular imaging contexts.

Oncology: Tumor Characterization and Vascularity Assessment

In oncology, the abnormal vasculature of tumors, characterized by leaky vessels and increased permeability, provides a target for Gadofosveset trisodium. The agent's prolonged intravascular presence allows for detailed assessment of tumor vascularity and perfusion.

-

Differentiating Tumor Types: Studies have shown that Gadofosveset trisodium can help differentiate between hypervascular tumors, such as some metastases, and lesions with different vascular characteristics, like hemangiomas.

-

Assessing Tumor Response to Therapy: By quantifying changes in tumor perfusion and vascular permeability, Gadofosveset trisodium could serve as a biomarker for the efficacy of anti-angiogenic therapies.

Figure 2: Gadofosveset trisodium in tumor imaging.

Atherosclerosis and Inflammation Imaging

The inflammatory processes and neovascularization associated with atherosclerotic plaques are potential targets for Gadofosveset trisodium. Increased vascular permeability in these plaques allows for the extravasation and accumulation of the albumin-bound agent, enabling visualization of plaque activity.[7]

Lymph Node Imaging

Gadofosveset trisodium has been investigated for sentinel lymph node (SLN) mapping and the detection of lymph node metastases.

-

SLN Mapping: Intraprostatic injection of Gadofosveset trisodium premixed with human serum albumin (HSA) has been shown to visualize draining lymph nodes in canine models.[3][8]

-

Metastasis Detection: In diffusion-weighted imaging (DWI), Gadofosveset trisodium can act as a negative contrast agent. It is hypothesized to accumulate in healthy lymph node tissue, causing a signal drop, while metastatic deposits with disrupted architecture would show less signal suppression.[3]

Figure 3: Experimental workflow for sentinel lymph node mapping.

Myocardial Perfusion and Viability

The prolonged intravascular residence of Gadofosveset trisodium makes it suitable for myocardial perfusion imaging, allowing for the assessment of blood flow to the heart muscle. Dose-response studies have been conducted to optimize its use for quantitative myocardial perfusion analysis at different magnetic field strengths.[9]

Experimental Protocols

Detailed, step-by-step protocols are essential for reproducible research. While comprehensive protocols are often proprietary or detailed within the full text of publications, this section provides an overview of methodologies cited in the literature.

In Vivo Animal Models

-

Rabbit VX2 Tumor Model for Lymph Node Metastasis Imaging:

-

Tumor Induction: VX2 cells are injected into the hind limb of rabbits to induce popliteal lymph node metastasis.[3]

-

Imaging: Diffusion-weighted imaging (DWI) is performed at 1.5 T before and at multiple time points (e.g., every 7.5 minutes for up to 1 hour) after intravenous administration of Gadofosveset trisodium.[3]

-

Analysis: Signal intensities of metastatic and non-metastatic lymph nodes are measured and compared.[3]

-

-

Canine Model for Sentinel Lymph Node Imaging:

Human Studies

-

Myocardial Perfusion Imaging:

-

Subject Groups: Healthy volunteers are assigned to different dose groups (e.g., 0.00375 mmol/kg, 0.0075 mmol/kg, 0.0150 mmol/kg).[9]

-

Imaging Sequence: A T1-weighted saturation recovery turboFLASH sequence with parallel imaging is used at 1.5 T and 3 T.[9]

-

Data Acquisition: Perfusion scans are performed at rest and/or under stress.

-

Analysis: Peak signal-to-noise ratio (SNR), maximum contrast-enhancement ratio, and myocardial blood flow (MBF) are calculated.[9]

-

-

Distinguishing Hemangiomas and Metastases:

-

Study Design: A prospective trial comparing Gadofosveset trisodium with an extracellular gadolinium contrast agent.[10]

-

Administration: Gadofosveset trisodium is administered as a bolus injection (e.g., 10 mL of 0.25 mmol/mL solution at 1.5 mL/s) followed by a saline flush.[10]

-

Imaging: MRI of the liver is performed.

-

Analysis: Sensitivity and specificity for diagnosing liver metastases are compared between the two contrast agents.[10]

-

Safety and Toxicology

Preclinical studies have established a reasonable safety margin for Gadofosveset trisodium.[7] Studies on acute and repeated-dose toxicity, reproductive and developmental toxicity, and mutagenic potential have been performed.[7] As with all gadolinium-based contrast agents, there is a risk of nephrogenic systemic fibrosis (NSF) in patients with impaired renal function.[4]

Conclusion and Future Directions

Gadofosveset trisodium's unique albumin-binding property provides a powerful platform for molecular imaging beyond its established role in angiography. Its potential in oncology, cardiovascular imaging, and lymph node mapping highlights the importance of understanding and exploiting the interactions of imaging agents with the biological microenvironment. While the discontinuation of its production for commercial reasons has limited its widespread clinical use, the principles underlying its mechanism of action continue to inform the design of next-generation molecular imaging agents. Further research into albumin-binding contrast agents and their applications will undoubtedly contribute to the advancement of personalized medicine and our ability to non-invasively characterize disease at the molecular level. For researchers and drug development professionals, the story of Gadofosveset trisodium serves as a compelling case study in the innovative application of contrast agent chemistry to address unmet clinical needs.

References

- 1. Gadofosveset-Based Biomarker of Tissue Albumin Concentration: Technical Validation in Vitro and Feasibility in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gadofosveset-based biomarker of tissue albumin concentration: Technical validation in vitro and feasibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diffusion magnetic resonance imaging with gadofosveset trisodium as a negative contrast agent for lymph node metastases assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. radiopaedia.org [radiopaedia.org]

- 6. cds.ismrm.org [cds.ismrm.org]

- 7. Preclinical safety assessment of Vasovist (Gadofosveset trisodium), a new magnetic resonance imaging contrast agent for angiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Magnetic Resonance Sentinel Lymph Node Imaging of the Prostate with Gadofosveset trisodium-albumin: Preliminary results in a Canine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Gadofosveset Trisodium: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Gadofosveset trisodium, formerly marketed as Ablavar® and Vasovist®, is a gadolinium-based contrast agent (GBCA) specifically designed for magnetic resonance angiography (MRA).[1] Its unique mechanism of action, characterized by reversible binding to endogenous serum albumin, confers distinct pharmacokinetic and imaging properties compared to conventional non-protein-binding GBCAs.[2][3][4] This technical guide provides an in-depth overview of gadofosveset trisodium, focusing on its core physicochemical properties, mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals. Although production was discontinued due to commercial reasons, the principles of its design and function remain highly relevant for the development of next-generation contrast agents.[1][5]

Physicochemical and Pharmacokinetic Profile

Gadofosveset trisodium is a stable gadolinium diethylenetriaminepentaacetic acid (Gd-DTPA) chelate derivative featuring a diphenylcyclohexylphosphate group, which facilitates its binding to albumin.[2][4] This interaction is central to its function as a blood-pool contrast agent.

Physicochemical Characteristics

The key physicochemical properties of gadofosveset trisodium injection (0.25 mmol/mL) are summarized below.

| Parameter | Condition | Value | Reference |

| Molecular Weight | - | 975.88 g/mol | [2] |

| Empirical Formula | - | C33H40GdN3Na3O15P | [2] |

| Osmolality | @ 37°C | 825 mOsmol/kg water | [2][6] |

| Viscosity | @ 20°C | 3.0 cP | [2][6] |

| Density | @ 25°C | 1.1224 g/mL | [2][6] |

| pH of Solution | - | 6.5 - 8.0 | [2][6] |

Pharmacokinetic Parameters

The pharmacokinetics of gadofosveset trisodium follow a two-compartment open model.[2][3][4][6][7] Its binding to serum albumin results in a significantly longer vascular residence time compared to extracellular GBCAs.[1][3][4]

| Parameter | Mean Value (± SD) | Reference |

| Distribution | ||

| Plasma Concentration (3 mins post-injection) | 0.43 ± 0.04 mmol/L | [2][3][4][6] |

| Plasma Concentration (1 hr post-injection) | 0.24 ± 0.03 mmol/L | [2][3][4][6] |

| Distribution Half-Life (t1/2α) | 0.48 ± 0.11 hours | [2][3][4][6][7] |

| Volume of Distribution (steady state) | 148 ± 16 mL/kg | [2][3][7] |

| Plasma Protein Binding (0.05 - 4 hrs) | 79.8% - 87.4% | [2][3][6][7] |

| Elimination | ||

| Elimination Half-Life (t1/2β) | 16.3 ± 2.6 hours | [2][3][4][6] |

| Total Clearance | 6.57 ± 0.97 mL/h/kg | [2][3][4][6] |

| Excretion | ||

| Urinary Excretion (cumulative) | 79% - 94% (mean 83.7%) | [2][4][7] |

| Fecal Excretion (cumulative) | ~4.7% | [2][4][6] |

Pharmacokinetic data based on a 0.03 mmol/kg dose.

Mechanism of Action and Enhanced Relaxivity

The primary mechanism of gadofosveset trisodium involves its reversible, non-covalent binding to serum albumin.[2][3][4] This interaction slows the molecular tumbling rate of the gadolinium complex, which significantly increases its T1 relaxivity.[8] The enhanced relaxivity and prolonged intravascular retention lead to a strong and sustained increase in the signal intensity of blood on T1-weighted MR images.[2][3][4]

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Ablavar (Gadofosveset Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Gadofosveset Trisodium | C33H38GdN3Na3O14P | CID 73049652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Safe and Informed Use of Gadolinium-Based Contrast Agent in Body Magnetic Resonance Imaging: Where We Were and Where We Are - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. ec.europa.eu [ec.europa.eu]

- 8. pdf.hres.ca [pdf.hres.ca]

Methodological & Application

Application Notes and Protocols for Gadofosveset Trisodium in High-Resolution MR Angiography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadofosveset trisodium, formerly marketed as Ablavar® and Vasovist®, is a gadolinium-based contrast agent designed for magnetic resonance angiography (MRA).[1] Its unique mechanism of action, involving reversible binding to serum albumin, results in a longer intravascular residence time compared to conventional extracellular gadolinium chelates.[2][3] This property allows for both dynamic first-pass and high-resolution steady-state imaging, making it particularly suitable for detailed vascular assessment.[4] Although production was discontinued in 2017 due to commercial reasons, the principles and protocols for its use remain valuable for research and development in the field of vascular imaging contrast agents.[1]

Mechanism of Action

Gadofosveset trisodium is a gadolinium-based contrast agent that functions by shortening the T1 relaxation time of water protons in the blood.[3] Upon intravenous injection, gadofosveset reversibly binds to endogenous serum albumin, with a binding affinity of approximately 79.8% to 87.4% in the initial hours post-injection.[2][5] This binding has two major consequences: it significantly increases the T1 relaxivity of the agent and restricts its distribution to the intravascular space, prolonging its half-life.[6] The increased relaxivity leads to a brighter signal from the blood on T1-weighted MR images, enhancing the contrast between blood vessels and surrounding tissues.[3]

Caption: Mechanism of action of Gadofosveset trisodium.

Quantitative Data Summary

The following tables summarize key quantitative data for Gadofosveset trisodium based on clinical studies and prescribing information.

Table 1: Recommended Dosage and Administration

| Parameter | Value | Reference |

| Standard Dose | 0.03 mmol/kg body weight (0.12 mL/kg) | [1][7] |

| Administration | Intravenous bolus injection (up to 30 seconds) | [5] |

| Saline Flush | 25-30 mL normal saline | [5] |

| Higher Investigational Dose (Coronary MRA) | 0.06 mmol/kg body weight | [8] |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Reference |

| Plasma Protein Binding | 79.8% - 87.4% | [2] |

| Distribution Half-life (t1/2α) | 0.48 ± 0.11 hours | [5] |

| Elimination Half-life (t1/2β) | 16.3 ± 2.6 hours | [5] |

| Volume of Distribution (steady state) | 148 ± 16 mL/kg | [5] |

| Excretion | ~95% renal, ~5% hepatic | [1] |

Table 3: MRA Imaging Phases

| Imaging Phase | Timing Post-Injection | Key Characteristics | Reference |

| First-Pass (Dynamic) | Immediately following injection | Captures arterial phase with minimal venous contamination. | [4][9] |

| Steady-State | 5-10 minutes up to 1 hour | Allows for high-resolution, motion-compensated imaging. | [4][10] |

Experimental Protocols

I. General Protocol for Peripheral MRA

This protocol is adapted from clinical trials evaluating Gadofosveset trisodium for aortoiliac occlusive disease.[7][11]

1. Patient Preparation:

-

Obtain informed consent.

-

Screen for contraindications, including severe renal impairment (GFR < 30 mL/min/1.73m²).

-

Establish intravenous access, preferably in an antecubital vein.

2. Imaging Equipment and Parameters:

-

MRI Scanner: 1.5T or 3.0T.

-

Coil: Phased-array body coil.

-

Sequence: 3D T1-weighted gradient-echo sequence.

-

Imaging Phases:

-

Pre-contrast: Acquire a mask image.

-

First-Pass (Dynamic): Initiate sequence with the start of contrast injection. Use bolus tracking or a test bolus to time the acquisition to the arterial phase.

-

Steady-State: Commence 5-10 minutes post-injection for high-resolution imaging.

-

3. Contrast Administration:

-

Dose: 0.03 mmol/kg body weight.

-

Injection Rate: 1.0 - 1.5 mL/s followed by a 25-30 mL saline flush at the same rate.

4. Image Analysis:

-

Perform digital subtraction of the pre-contrast mask from the post-contrast images for the first-pass acquisition.

-

Evaluate vessel anatomy, stenosis, and any abnormalities on both first-pass and steady-state images.

II. Investigational Protocol for Coronary MRA

This protocol is based on a study comparing two doses of Gadofosveset trisodium for coronary MRA at 3T.[8]

1. Subject Recruitment:

-

Recruit healthy volunteers or patients with a clinical indication for coronary MRA.

-

Obtain informed consent and screen for contraindications.

2. Imaging Protocol:

-

MRI Scanner: 3.0T.

-

Sequence: Inversion-prepared, spoiled gradient-echo sequence with respiratory and ECG gating.

-

Spatial Resolution: Aim for high spatial resolution (e.g., 1.0 mm³).

3. Dosing Regimen (for comparative studies):

-

Group 1: 0.03 mmol/kg Gadofosveset trisodium.

-

Group 2: 0.06 mmol/kg Gadofosveset trisodium.

-

Administer as an intravenous bolus.

4. Data Analysis:

-

Measure signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) of the coronary arteries.

-

Perform qualitative assessment of image quality using a standardized scoring system (e.g., AHA quality scores).

-

Compare the outcomes between the two dosing groups using appropriate statistical tests.

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. Ablavar (Gadofosveset Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. What is the mechanism of Gadofosveset Trisodium? [synapse.patsnap.com]

- 4. First-pass and steady-state magnetic resonance angiography of the thoracic vasculature using gadofosveset trisodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]

- 6. cds.ismrm.org [cds.ismrm.org]

- 7. MR angiography with gadofosveset trisodium for peripheral vascular disease: phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gadofosveset trisodium in coronary magnetic resonance angiography at 3 Tesla - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Part 1 – Coronary angiography with gadofosveset trisodium: a prospective feasibility study evaluating injection techniques for steady-state imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for First-Pass and Steady-State MRA using Gadofosveset Trisodium

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Gadofosveset trisodium in first-pass and steady-state magnetic resonance angiography (MRA).

Introduction

Gadofosveset trisodium is a gadolinium-based contrast agent designed for magnetic resonance angiography (MRA).[1][2] Its unique characteristic is its reversible binding to endogenous serum albumin, which results in a longer intravascular residence time compared to conventional extracellular contrast agents.[2] This property, combined with its high T1 relaxivity, makes it suitable for both dynamic, first-pass imaging and high-resolution, steady-state MRA.[1][3] Gadofosveset trisodium is indicated for evaluating aortoiliac occlusive disease (AIOD) in adults with known or suspected peripheral vascular disease.[2][4][5]

Pharmacokinetics and Mechanism of Action

Upon intravenous administration, gadofosveset trisodium binds to plasma albumin, leading to an increased T1 relaxivity and a prolonged intravascular half-life.[6] This binding restricts the agent to the blood pool, enhancing the signal intensity of blood for an extended period. The pharmacokinetic profile of gadofosveset conforms to a two-compartment open model.[4][5]

The mechanism of action relies on the T1-shortening properties of gadolinium, which enhances the signal-to-noise ratio in MRA. The prolonged intravascular presence of gadofosveset trisodium allows for a longer imaging window, which is particularly advantageous for steady-state MRA techniques that require more time for data acquisition to achieve high spatial resolution.[1][3]

Caption: Pharmacokinetic pathway of Gadofosveset trisodium.

Quantitative Data Summary

The following tables summarize key quantitative data for Gadofosveset trisodium from various studies.

Table 1: Pharmacokinetic Parameters of Gadofosveset Trisodium (0.03 mmol/kg dose)

| Parameter | Mean Value (± SD) | Reference |

| Plasma Concentration (3 min post-injection) | 0.43 ± 0.04 mmol/L | [4][5] |

| Plasma Concentration (1 hr post-injection) | 0.24 ± 0.03 mmol/L | [4][5] |

| Distribution Half-Life (t½α) | 0.48 ± 0.11 hours | [4][5][6] |

| Elimination Half-Life (t½β) | 16.3 ± 2.6 hours | [4][5] |

| Total Clearance | 6.57 ± 0.97 mL/h/kg | [4][5] |

| Volume of Distribution at Steady State | 148 ± 16 mL/kg | [2][6] |

| Plasma Protein Binding (0.05 - 4 hours) | 79.8% to 87.4% | [2][5] |

| T1 Relaxivity in Plasma (at 1.5 T) | 18-20 mM⁻¹s⁻¹ | [1] |

Table 2: Recommended Dosages for MRA Techniques

| MRA Technique | Standard Dose | High Dose (for improved image quality) | Renal Impairment (GFR < 60 mL/min/1.73m²) | Reference |

| First-Pass MRA | 0.03 mmol/kg (0.12 mL/kg) | 0.05 mmol/kg | 0.01 to 0.02 mmol/kg | [5][7][8] |

| Steady-State MRA | 0.03 mmol/kg (0.12 mL/kg) | 0.06 mmol/kg (for coronary MRA) | Not specified, use with caution | [3][8][9] |

Table 3: Comparative Image Quality Metrics

| Comparison | Metric | Gadofosveset trisodium | Comparator Agent | Finding | Reference |

| First-Pass Peripheral MRA | Image Quality | Standard-dose (0.03 mmol/kg) | Gadopentetate dimeglumine (~0.25 mmol/kg) | Equivalent image quality. | [7] |

| First-Pass Peripheral MRA | Small Artery Depiction | High-dose (0.05 mmol/kg) | Gadopentetate dimeglumine (~0.25 mmol/kg) | Significantly better with Gadofosveset. | [7] |